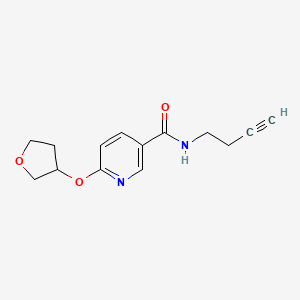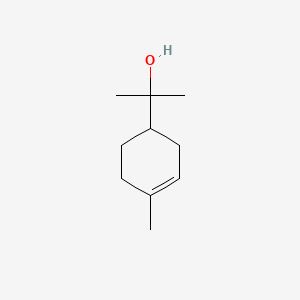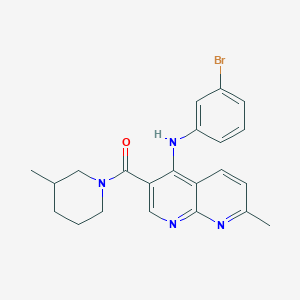![molecular formula C11H20N2O2 B2459327 tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1272425-00-9](/img/structure/B2459327.png)
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(aminomethyl)-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, an aminomethyl group, and a 3-azabicyclo[310]hexane core
Preparation Methods
The synthesis of tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The 3-azabicyclo[3.1.0]hexane core can be synthesized via a [2+2] cycloaddition reaction, often using photochemistry to achieve the desired bicyclic structure.
Introduction of the aminomethyl group: The aminomethyl group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the bicyclic core.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions, using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as alkyl halides or acyl chlorides can react to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Scientific Research Applications
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules, particularly in the development of new pharmaceuticals targeting neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the bicyclic core provides structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate: This compound has a similar bicyclic core but differs in the position of the functional groups.
tert-Butyl 3-(aminomethyl)-1-azabicyclo[3.1.0]hexane-1-carboxylate: Another similar compound with variations in the bicyclic structure and functional group positions.
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical properties, which make it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUMXXCFQUZQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2459245.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)



![2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2459253.png)



![{1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-3-piperidyl}methylamine](/img/structure/B2459259.png)




